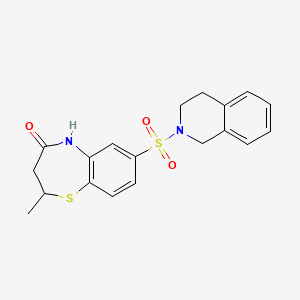![molecular formula C21H31N3O B7478633 N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7478633.png)
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CT-3 is a non-psychoactive compound that does not produce the typical "high" associated with cannabis consumption.
Applications De Recherche Scientifique
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neuroprotection. In preclinical studies, this compound has been shown to have anti-inflammatory effects and to reduce pain in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. This compound binds to CB2 receptors and activates downstream signaling pathways, leading to the modulation of immune cell function and the reduction of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and pain, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to reduce oxidative stress and to have antioxidant properties. This compound has also been shown to have anti-tumor effects in models of cancer, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide is that it is a non-psychoactive compound, which makes it easier to study in preclinical models. However, one limitation is that CB2 receptors are primarily expressed in immune cells, which may limit the potential therapeutic applications of this compound.
Orientations Futures
There are several potential future directions for research on N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the potential use of this compound as a treatment for inflammatory bowel disease, which has been shown to be associated with dysregulation of the endocannabinoid system. Another area of interest is the potential use of this compound as a treatment for neurodegenerative diseases, although more research is needed to fully understand the mechanisms underlying its neuroprotective effects. Additionally, further research is needed to investigate the potential anti-tumor effects of this compound and to determine whether it could be used as a cancer treatment.
Méthodes De Synthèse
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,3-dimethylindole-5-carboxylic acid with cyclohexylmethylamine and propylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography.
Propriétés
IUPAC Name |
N-[3-[cyclohexyl(methyl)amino]propyl]-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-15-16(2)23-20-11-10-17(14-19(15)20)21(25)22-12-7-13-24(3)18-8-5-4-6-9-18/h10-11,14,18,23H,4-9,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZCKMWRVVBRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCCN(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)
![2,7-dimethyl-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478572.png)

![Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)
![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![2-[(4-Methylbenzyl)sulfanyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B7478658.png)
![3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7478662.png)